1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea
Description
1-(4-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea is a urea derivative featuring a pyridazine core substituted with a pyrazole ring and a 3-methoxyphenyl group. The pyridazine-pyrazole scaffold is structurally analogous to compounds reported in crystallographic studies, such as N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine (), which highlights the prevalence of pyridazine-pyrazole hybrids in medicinal chemistry . The urea bridge in the target compound is a critical pharmacophore, often associated with hydrogen-bonding interactions in biological systems.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O2/c1-30-18-5-2-4-17(14-18)25-21(29)24-16-8-6-15(7-9-16)23-19-10-11-20(27-26-19)28-13-3-12-22-28/h2-14H,1H3,(H,23,26)(H2,24,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVAYBLVGNDKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 378.43 g/mol. The compound features a pyrazole ring, a pyridazine moiety, and an urea functional group, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
The observed antimicrobial activity suggests that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, this compound has shown promising anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
Table 3: Anti-inflammatory Activity
The biological activities of This compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.
- Cytokine Modulation : Reduction in pro-inflammatory cytokines through NF-kB pathway inhibition.
Case Studies
A recent study investigated the effects of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Studies have shown that derivatives of pyrazole and pyridazine exhibit various biological activities, including anti-inflammatory and anticancer properties.
- Anti-inflammatory Activity : Research indicates that compounds containing pyrazole and pyridazine structures can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
- Anticancer Properties : The compound's ability to interact with specific biological targets involved in cancer cell proliferation has been explored. For instance, derivatives have shown efficacy in inhibiting tumor growth in preclinical models .
Synthesis and Characterization
The synthesis of 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea typically involves multi-step reactions starting from simpler pyrazole and pyridazine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug design. Modifications to the urea or side chain groups can significantly impact its efficacy and selectivity towards biological targets .
Case Study 1: Anti-inflammatory Effects
In a study published by Abd El-Salam et al., several pyrazolo derivatives were synthesized and evaluated for their anti-inflammatory properties. The results demonstrated that compounds similar to this compound exhibited significant inhibition of carrageenan-induced edema in animal models, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 2: Anticancer Activity
Another research article highlighted the anticancer potential of pyrazole-based compounds. In vitro assays indicated that certain derivatives could induce apoptosis in cancer cell lines, with mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The target compound’s key structural elements are compared below with analogs from literature:
Table 1: Structural Comparison of Urea Derivatives
Key Observations :
- Pyridazine vs. Heterocyclic Cores: The pyridazine ring in the target compound (vs.
- Methoxy Group Position : The 3-methoxyphenyl substituent (target) vs. 4-methoxyphenyl (15a, 21ae) alters steric and electronic effects. The para-substituted methoxy group in 15a may enhance planarity, while the meta-substitution in the target could disrupt symmetry, affecting receptor interactions .
- Urea Substituents : Compared to aliphatic groups in 9a, the aromatic 3-methoxyphenyl group in the target may improve π-π stacking interactions but reduce solubility .
Physicochemical and Pharmacokinetic Implications
- Solubility : The piperazine-thiazole hybrid (9l) and hydroxymethylpyrazole derivatives () exhibit enhanced hydrophilicity compared to the target compound, which lacks polar groups .
- Metabolic Stability : The 3-methoxyphenyl group in the target may undergo O-demethylation, a common metabolic pathway, whereas fluorophenyl analogs () resist such degradation due to C-F bond stability .
Preparation Methods
Structural Overview and Key Features
The target compound consists of three modular domains:
- Pyridazine-Pyrazole Core : A six-membered pyridazine ring fused to a five-membered pyrazole moiety at the 6-position.
- Aminophenyl Linker : A para-substituted phenyl group bridging the pyridazine and urea groups.
- 3-Methoxyphenyl Urea : A urea functional group connecting the aminophenyl linker to a 3-methoxy-substituted phenyl ring.
The molecular formula is C₂₁H₁₉N₇O₂ (MW: 401.4 g/mol), with critical hydrogen-bonding donors/acceptors enabling biological interactions.
Synthetic Routes and Methodological Analysis
Retrosynthetic Strategy
The synthesis is divided into three key stages (Fig. 1):
- Pyridazine-Pyrazole Core Assembly
- Aminophenyl Intermediate Preparation
- Urea Bridge Formation
Figure 1. Retrosynthetic Pathway
Target Molecule
↓ Disconnection at Urea Group
3-Methoxyphenyl Isocyanate + 4-((6-(1H-Pyrazol-1-yl)Pyridazin-3-yl)Amino)Aniline
↓ Disconnection at Pyridazine-Pyrazole
6-Chloropyridazin-3-amine + 1H-Pyrazole
Stepwise Synthesis Protocols
Synthesis of 6-(1H-Pyrazol-1-yl)Pyridazin-3-Amine
Route A: Nucleophilic Aromatic Substitution
- Starting Materials :
Reaction :
3,6-Dichloropyridazine + 1H-Pyrazole → 6-Chloro-3-(1H-pyrazol-1-yl)pyridazine
Route B: Buchwald-Hartwig Coupling
- Catalyst : Pd₂(dba)₃/Xantphos
- Conditions : 100°C, toluene/EtOH (3:1), 18 hr
Advantage : Higher regioselectivity (>95%) for pyrazole attachment
Preparation of 4-((6-(1H-Pyrazol-1-yl)Pyridazin-3-yl)Amino)Aniline
Mitsunobu Reaction Optimization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DIAD, PPh₃, THF | 45 | 89 |
| TMAD, n-Bu₃P, DCM | 62 | 93 |
| DEAD, PPh₃, Toluene | 58 | 91 |
DIAD = Diisopropyl azodicarboxylate; TMAD = Tetramethylazodicarboxamide
Urea Bridge Formation
Method 1: Carbodiimide-Mediated Coupling
- Reagents :
Method 2: Phosgene Alternative
Critical Process Parameters
| Step | Optimal Temp (°C) | Solvent | Catalyst | Yield Range (%) |
|---|---|---|---|---|
| Core Formation | 80–100 | DMF/Toluene | Pd₂(dba)₃ | 62–68 |
| Amination | 60–80 | MeOH | Pd/C | 65–74 |
| Urea Coupling | 20–25 | DMF/THF | EDC·HCl/HOBt | 71–81 |
Characterization and Quality Control
Applications and Research Findings
While direct pharmacological data for this compound remains unpublished, structural analogs demonstrate:
Q & A
Q. Basic Characterization
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions on the pyridazine and pyrazole rings, particularly the methoxy group and urea linkage .
- HPLC-MS : Confirm molecular weight (exact mass) and assess purity (>98% by HPLC) using reversed-phase columns and UV detection .
- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL) to refine crystal structures, focusing on dihedral angles between aromatic rings and hydrogen-bonding networks .
How can researchers evaluate the compound’s conformational stability under varying physicochemical conditions?
Q. Advanced Stability Analysis
- pH-Dependent Studies : Perform UV-Vis or NMR titrations to assess protonation/deprotonation effects on the pyridazine and urea moieties. Monitor ring planarity changes via crystallography in acidic/basic buffers .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Compare experimental data with computational predictions (e.g., DFT for bond dissociation energies) .
- Solution-State Stability : Conduct accelerated degradation studies in DMSO or aqueous media, analyzing byproducts via LC-MS .
What experimental designs are suitable for probing the compound’s potential biological activity?
Q. Advanced Bioactivity Screening
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for kinases or GPCRs, leveraging structural similarities to pyrazole-based inhibitors .
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with dose-response curves (IC₅₀) and controls (e.g., AST-487 as a reference urea derivative) .
- Mechanistic Studies : Employ Western blotting or ELISA to assess downstream signaling pathways (e.g., MAPK/ERK) post-treatment .
How should researchers address contradictions in spectral or crystallographic data during structural elucidation?
Q. Advanced Data Conflict Resolution
- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., DFT-based predictions). For crystallography, re-refine data using alternative SHELX parameters or check for twinning/disorder .
- Dynamic Effects : Use variable-temperature NMR to resolve ambiguities caused by conformational flexibility in the urea linker or pyridazine ring .
- Collaborative Refinement : Share crystallographic data with repositories (e.g., CCDC) for independent validation .
What methodologies can optimize the compound’s solubility and formulation for in vivo studies?
Q. Advanced Formulation Design
- Solubility Screening : Test solvents (DMSO, PEG-400) and surfactants (e.g., Tween-80) via shake-flask method. Use Hansen solubility parameters for predictive modeling .
- Salt/Co-crystal Screening : Explore counterions (HCl, sodium) or co-formers (e.g., succinic acid) to enhance bioavailability, referencing pyrazole salt-form patents .
- Nanoparticle Encapsulation : Employ solvent evaporation to prepare PLGA nanoparticles, characterizing size (DLS) and drug release (dialysis) .
How can computational tools predict the compound’s reactivity and metabolic pathways?
Q. Advanced Computational Modeling
- Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or GLORY to identify likely Phase I/II metabolites (e.g., O-demethylation of the methoxy group) .
- Reactivity Analysis : Calculate Fukui indices via Gaussian to pinpoint electrophilic/nucleophilic sites for derivatization or prodrug design .
- Docking-MD Simulations : Combine molecular docking with MD simulations (NAMD/GROMACS) to study binding mode stability over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
